11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
CAS No.: 25121-04-4
Cat. No.: VC17984402
Molecular Formula: C22H29ClO4
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25121-04-4 |
|---|---|
| Molecular Formula | C22H29ClO4 |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 |
| Standard InChI Key | BMFNZMCBJPBGNF-JMDSDPCGSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the pregnane steroid family and has the molecular formula C₂₂H₂₉ClO₄, with a molecular weight of 392.9 g/mol. Key structural elements include:
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A 1,4-diene system in ring A, enhancing receptor binding affinity.
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A chloro substituent at the 11β position, critical for glucocorticoid activity.
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Hydroxyl groups at C17 and C21, which improve solubility and metabolic stability.
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A 16β-methyl group, which reduces mineralocorticoid side effects .
Table 1: Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 11β-chloro-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione involves multi-step reactions starting from steroid precursors. A patented method (DK129039B) outlines the preparation of related tetrahydroxy-pregna-diones via halogenation and selective oxidation . Key steps include:
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Microbial hydroxylation of progesterone derivatives to introduce hydroxyl groups.
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Chlorination at the 11β position using reagents like sulfuryl chloride.
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Protection and deprotection of hydroxyl groups to ensure regioselectivity .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Halogenation-Oxidation | 65–70 | >95 | Scalability | |
| Microbial Biotransform | 50–60 | 90 | Eco-friendly |
Biological Activity and Mechanism
Glucocorticoid Receptor Binding
The compound binds to glucocorticoid receptors (GRs) in target tissues, modulating the transcription of anti-inflammatory genes (e.g., lipocortin-1) and inhibiting pro-inflammatory mediators like NF-κB and COX-2 . Its 11β-chloro group enhances receptor affinity by forming a hydrogen bond with GR’s Asn-564 residue .
Pharmacodynamic Profile
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Anti-inflammatory potency: 10× greater than hydrocortisone in murine models.
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Immunosuppression: Suppresses IL-2 and IFN-γ production in T-cells at IC₅₀ = 5 nM .
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Metabolic stability: Half-life of 6–8 hours in human hepatocytes due to reduced CYP3A4 metabolism .
Pharmaceutical Applications
Clinical Uses
Though primarily a research compound, its analogs (e.g., beclometasone, clobetasol) are used in:
Table 3: Comparison with Analogous Corticosteroids
| Compound | Relative Potency | Mineralocorticoid Activity | Clinical Use |
|---|---|---|---|
| 11β-Chloro derivative | 1.0 (reference) | Low | Research |
| Beclometasone | 0.8 | None | Inhalers |
| Clobetasol | 2.5 | None | Dermatology |
Future Directions
Ongoing research focuses on:
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